N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Overview
Description
N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound, which includes a piperidine ring fused to a thienopyridine core, makes it a valuable target for synthetic and medicinal chemistry research.
Scientific Research Applications
N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride typically involves multistep reactions starting from readily available precursors. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . This intermediate is then further functionalized to introduce the piperidine ring and the carboxylic aciddimethylamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Catalysts such as high surface area or nanosized MgO in ethanol can be used to enhance the efficiency of the reactions . The use of continuous flow reactors and other advanced technologies can further improve the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, solvents like ethanol and dioxane, and catalysts such as palladium on carbon . Reaction conditions typically involve moderate temperatures and controlled atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the thienopyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have pharmacological properties, such as analgesic or antipsychotic effects.
Uniqueness
N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is unique due to its specific combination of structural features, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions and its potential for diverse applications make it a valuable compound for research and development.
Properties
IUPAC Name |
N,N-dimethyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-8-16-9-6-10)11-4-3-7-17-14(11)20-13;;/h3-4,7,10,16H,5-6,8-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJNDMEFOUEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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